

CAS number 5309-18-2 properties and safety data.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,7-Dimethoxynaphthalene**

Cat. No.: **B1583364**

[Get Quote](#)

An In-depth Technical Guide to **1,7-Dimethoxynaphthalene** (CAS 5309-18-2): Properties, Safety, and Handling

Introduction

1,7-Dimethoxynaphthalene, identified by the Chemical Abstracts Service (CAS) number 5309-18-2, is a polycyclic aromatic ether.^{[1][2]} As a dimethoxy-substituted naphthalene, its chemical architecture makes it a valuable intermediate in organic synthesis.^[3] Its applications are primarily found in the development of more complex molecules for the pharmaceutical and fine chemical industries.^[3]

It is critical for researchers to note that while the toxicological properties of **1,7-Dimethoxynaphthalene** have not been exhaustively investigated, it is classified as a hazardous substance and must be handled with appropriate precautions.^[1] This guide provides a comprehensive overview of its known properties and essential safety protocols to ensure its safe and effective use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1,7-Dimethoxynaphthalene** are summarized below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

Property	Value	Source
CAS Number	5309-18-2	[2]
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1] [4]
Molecular Weight	188.22 g/mol	[1] [4]
Boiling Point	289-290 °C	[2] [5]
Density	1.132 g/mL at 25 °C	[2] [5]
Refractive Index (n _{20/D})	1.6160	[2] [5]
LogP oct/wat	2.857 (Calculated)	[4]
Water Solubility (log ₁₀ WS)	-3.52 (Calculated)	[4]
Storage Temperature	2-8°C	[2] [5]

Chemical Structure

The structure of **1,7-Dimethoxynaphthalene** consists of a naphthalene core with two methoxy (-OCH₃) groups attached at the 1 and 7 positions.

Caption: Chemical structure of **1,7-Dimethoxynaphthalene**.

Safety and Hazard Information

1,7-Dimethoxynaphthalene is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[\[1\]](#) Strict adherence to safety protocols is mandatory.

GHS Hazard Summary

Pictogram

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed.[\[1\]](#) H312: Harmful in contact with skin.[\[1\]](#) H315: Causes skin irritation.[\[1\]](#) H319: Causes serious eye irritation.[\[1\]](#) H332: Harmful if inhaled.[\[1\]](#)

Precautionary Statements

P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell.[\[1\]](#)
P302+P352: IF ON SKIN: wash with plenty of soap and water.[\[1\]](#) P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[\[1\]](#)
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

Protocols for Safe Handling and Use Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The causality behind these choices is the prevention of contact, inhalation, and ingestion of the hazardous material.

- Eye Protection: Wear chemical safety goggles or a face shield.[\[1\]](#)
- Hand Protection: Use impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[\[1\]](#)
- Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.

- Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#) If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.[\[1\]](#)

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial to mitigate harm.

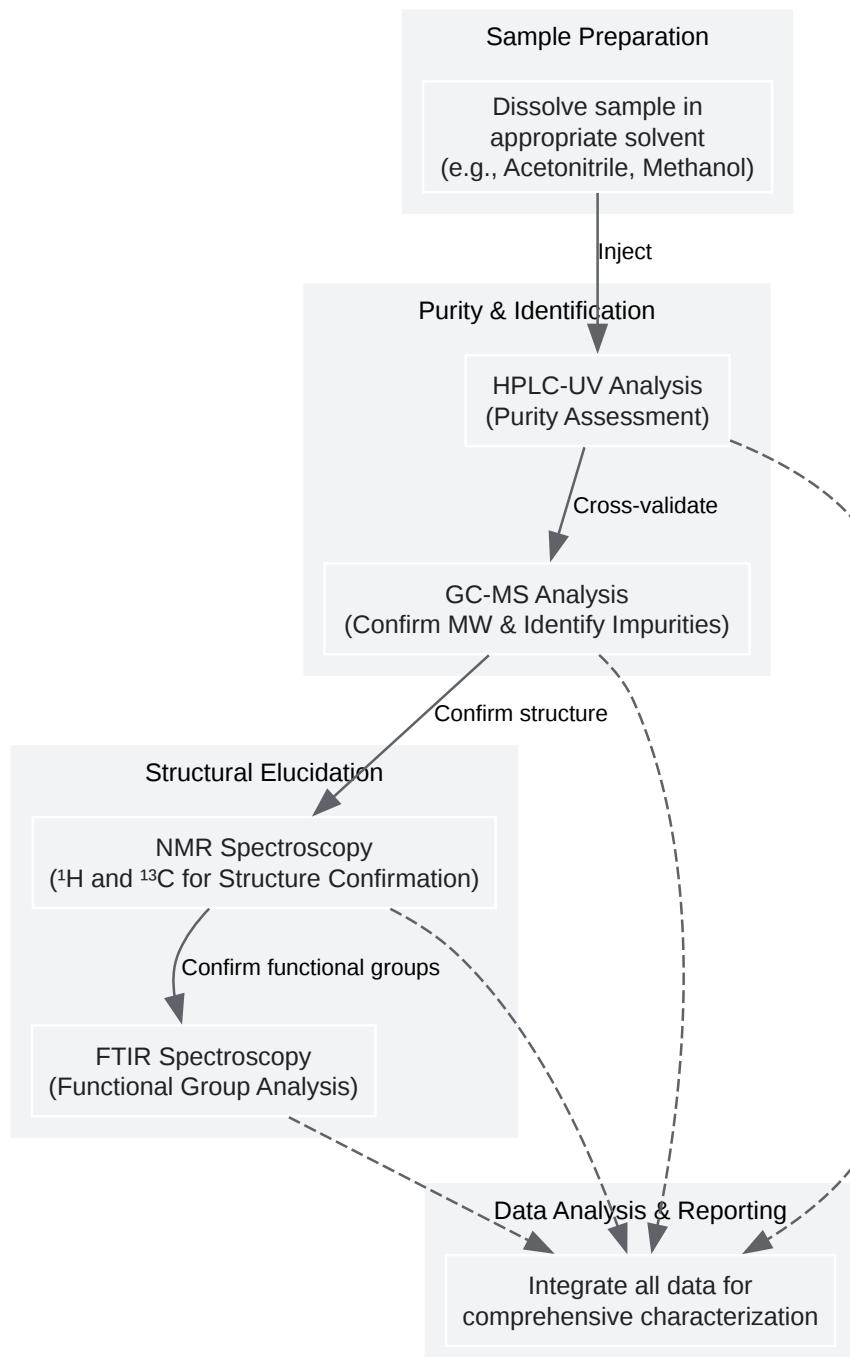
- If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, contact a physician.[\[1\]](#)
- In Case of Skin Contact: Wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.[\[1\]](#)
- In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. If irritation continues, seek medical attention.[\[1\]](#)
- If Swallowed: Do not induce vomiting. Seek immediate medical attention.[\[1\]](#)

Spill and Disposal Procedures

- Spill Containment: For small spills, dike and contain the material with an inert absorbent such as sand or vermiculite.[\[1\]](#)
- Cleanup: Carefully transfer the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after the material pickup is complete.[\[1\]](#)
- Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[\[1\]](#)

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.


- Conditions: Store in a tightly closed container in a dry, well-ventilated area.[\[1\]](#) The recommended storage temperature is between 2-8°C.[\[2\]\[5\]](#)

- Incompatibilities: Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.[\[1\]](#)
- Stability: The compound is stable under normal temperatures and pressures.[\[1\]](#)

General Analytical Workflow

While specific, validated analytical methods for **1,7-Dimethoxynaphthalene** are not widely published, a standard workflow for the characterization and purity assessment of such an aromatic compound can be proposed. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

General Analytical Workflow for 1,7-Dimethoxynaphthalene

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization of **1,7-Dimethoxynaphthalene**.

Step-by-Step Methodology

- Sample Preparation: Accurately weigh approximately 1-2 mg of **1,7-Dimethoxynaphthalene** and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL. The choice of solvent is dictated by the compound's solubility and compatibility with the analytical instrument.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To determine the purity of the sample.
 - Protocol: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method using water and acetonitrile as mobile phases is typically effective for separating aromatic compounds. Purity is determined by the area percentage of the main peak.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Objective: To confirm the molecular weight and identify any volatile impurities.
 - Protocol: The sample is injected into a GC, where it is vaporized and separated based on boiling point and column affinity. The separated components then enter the mass spectrometer, which provides a mass spectrum confirming the molecular weight of 188.22 g/mol for the parent ion and helps in identifying impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To provide unequivocal structural confirmation.
 - Protocol: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra. The ^1H NMR will show characteristic signals for the aromatic protons and the methoxy groups. The ^{13}C NMR will confirm the number and type of carbon atoms in the molecule. This provides a definitive fingerprint of the molecular structure.

Conclusion

1,7-Dimethoxynaphthalene (CAS 5309-18-2) is a key chemical intermediate with defined physicochemical properties. While it holds potential in synthetic applications, its hazardous nature necessitates rigorous adherence to the safety, handling, and storage protocols outlined in this guide. For drug development professionals and researchers, a thorough understanding of these data is paramount for ensuring laboratory safety and the successful integration of this compound into synthetic pathways.

References

- Benchchem. (n.d.). Synthesis routes of 4-Methoxy-2-nitroaniline.
- Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,7-dimethoxy- (CAS 5309-18-2).
- Pfaltz & Bauer. (2023). SAFETY DATA SHEET - **1,7-Dimethoxynaphthalene** 97%.
- ChemicalBook. (n.d.). **1,7-DIMETHOXYNAPHTHALENE** CAS#: 5309-18-2.
- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
- Benchchem. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.
- ChemicalBook. (n.d.). 5309-18-2 | CAS DataBase.
- Guidechem. (n.d.). 7-Methoxy-1-tetralone 6836-19-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. 1,7-DIMETHOXYNAPHTHALENE CAS#: 5309-18-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Naphthalene, 1,7-dimethoxy- (CAS 5309-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5309-18-2 | CAS DataBase [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 5309-18-2 properties and safety data.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583364#cas-number-5309-18-2-properties-and-safety-data\]](https://www.benchchem.com/product/b1583364#cas-number-5309-18-2-properties-and-safety-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com